molecular formula C29H26FN5O5S B2563319 2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 959498-99-8

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2563319
CAS No.: 959498-99-8
M. Wt: 575.62
InChI Key: RVJVAABZPYQYPQ-UHFFFAOYSA-N
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Description

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C29H26FN5O5S and its molecular weight is 575.62. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Applications

  • Antitumor and Antimicrobial Properties : Sulfur-containing quinoline derivatives, similar in structure to the compound , have demonstrated a range of biological activities, including antitumor, analgesic, antimicrobial effects, and antioxidant properties. These compounds are valued for their potential in anti-stress therapy and as fluorophores in studying biological systems, indicating their utility in both therapeutic and research contexts (Aleksanyan & Hambardzumyan, 2014).

  • Synthetic Pathways and Derivatives : Research on quinoline and quinazoline derivatives has expanded to explore novel synthetic routes and reactions, leading to new compounds with potential pharmacological applications. For instance, the synthesis of novel triazolyl oxadiazole and quinazolinones via azide cycloaddition reaction demonstrates the chemical versatility and potential for developing new therapeutic agents (Komaraiah et al., 2007).

Chemical Transformations and Synthesis

  • Chemical Transformations : Studies have investigated the reactions of quinoline and quinazoline compounds with various nucleophiles, leading to a variety of derivatives. These chemical transformations are crucial for the synthesis of compounds with enhanced biological activities or specific properties, such as increased solubility or stability, which are essential for their application in drug development and other scientific research areas (Markosyan et al., 2018).

  • Theoretical Investigations : Theoretical calculations and investigations into the reaction pathways of quinazolin-4(3H)-ones synthesis have been conducted to understand the mechanistic aspects of these reactions. Such studies are fundamental for optimizing synthetic routes and designing compounds with desired characteristics, suggesting that similar approaches could be applied to understand and improve the synthesis of the compound (Zhao et al., 2017).

Properties

IUPAC Name

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O5S/c1-39-19-11-12-24(40-2)22(13-19)32-26(37)16-41-29-34-21-6-4-3-5-20(21)27-33-23(28(38)35(27)29)14-25(36)31-15-17-7-9-18(30)10-8-17/h3-13,23H,14-16H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJVAABZPYQYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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